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[2-(2-Aminoethoxy)ethyl](propan-2-yl)amine Documentation Hub

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  • Product: [2-(2-Aminoethoxy)ethyl](propan-2-yl)amine
  • CAS: 129509-04-2

Core Science & Biosynthesis

Foundational

physicochemical properties of N-[2-(2-aminoethoxy)ethyl]-2-propanamine

Technical Whitepaper: Physicochemical Characterization & Application Profile of N-[2-(2-aminoethoxy)ethyl]-2-propanamine Executive Summary N-[2-(2-aminoethoxy)ethyl]-2-propanamine (IUPAC: N-isopropyl-2,2'-oxybis(ethylami...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization & Application Profile of N-[2-(2-aminoethoxy)ethyl]-2-propanamine

Executive Summary

N-[2-(2-aminoethoxy)ethyl]-2-propanamine (IUPAC: N-isopropyl-2,2'-oxybis(ethylamine)) represents a specialized class of ether-linked diamines. Structurally, it bridges the gap between simple aliphatic amines and polyetheramines (Jeffamines), featuring an unsymmetrical architecture with one primary amine, one sterically hindered secondary isopropylamine, and a flexible ether linkage.

This molecular design imparts unique physicochemical properties, making it a high-value candidate for CO₂ capture solvents (where steric hindrance reduces regeneration energy), epoxy curing agents (providing flexibility and variable reactivity), and pharmaceutical linkers (PROTACs). This guide provides a comprehensive predictive profile and the rigorous experimental protocols required for its validation.

Molecular Architecture & Identification

Attribute Detail
Systematic Name N-(2-(2-aminoethoxy)ethyl)propan-2-amine
Common Synonyms N-Isopropyl-2,2'-oxybis(ethylamine); N-Isopropyl-diglycolamine
Molecular Formula C₇H₁₈N₂O
Molecular Weight 146.23 g/mol
SMILES CC(C)NCCOCCN
Structure Type Unsymmetrical Ether-Diamine
Key Functional Groups Primary Amine (-NH₂), Secondary Amine (-NH-iPr), Ether (-O-)

Physicochemical Profile (Predictive Model)

Note: As a specialized intermediate, experimental data for this specific isomer is sparse. The values below are derived using Group Contribution Methods (Joback, Marrero-Gani) based on the structural analogue 2,2'-oxybis(ethylamine).

Thermodynamic & Transport Properties
PropertyPredicted ValueConfidenceMethodology
Boiling Point (1 atm) 215°C - 225°C HighJoback Method (Base: 2,2'-oxybis(ethylamine) BP ~230°C; iPr group lowers BP slightly due to branching vs. n-propyl).
Melting Point <-40°C MediumEther linkages significantly disrupt crystal packing, typically resulting in liquid states at room temperature.
Density (20°C) 0.92 - 0.95 g/cm³ HighInterpolated from diglycolamine (1.05 g/cm³) and isopropylamine (0.69 g/cm³).
Viscosity (25°C) 5 - 10 cP MediumHigher than simple amines due to H-bonding, but lower than glycols.
Vapor Pressure (25°C) < 0.1 mmHg HighLow volatility due to molecular weight and polarity.
Solution Chemistry
PropertyPredicted ValueSignificance
pKa₁ (Primary Amine) ~9.5 - 9.8 Typical for primary alkyl amines; slightly lowered by the inductive effect of the ether oxygen.
pKa₂ (Secondary Amine) ~10.2 - 10.5 Isopropyl group is electron-donating, increasing basicity relative to the primary amine.
LogP (Octanol/Water) 0.2 - 0.5 Amphiphilic. The isopropyl group adds lipophilicity to the hydrophilic ether-amine backbone.
Water Solubility Miscible The ether oxygen and two amine groups ensure full miscibility with water.

Experimental Characterization Protocols

To validate the theoretical values above, the following rigorous protocols should be employed.

Protocol A: Determination of pKa via Potentiometric Titration

Objective: To precisely determine the ionization constants of the primary and secondary amine groups.

  • Preparation: Dissolve 0.5 mmol of the amine in 50 mL of degassed 0.1 M KCl solution (to maintain ionic strength).

  • Calibration: Calibrate the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01).

  • Titration: Titrate with 0.1 M HCl standardized solution using an automatic titrator (e.g., Mettler Toledo). Add titrant in 0.05 mL increments.

  • Data Analysis: Plot pH vs. Volume of HCl. Use the Bjerrum plot method or Gran plot analysis to identify the two inflection points.

    • Expectation: Two distinct equivalence points corresponding to the neutralization of the secondary amine (higher pKa) followed by the primary amine.

Protocol B: LogP Determination (Shake-Flask Method)

Objective: To assess lipophilicity for drug delivery or solvent extraction applications.

  • System: Use an n-octanol/water (phosphate buffered to pH 7.4) system.

  • Equilibration: Pre-saturate both phases with each other for 24 hours.

  • Procedure:

    • Dissolve the amine in the octanol phase.

    • Mix with the aqueous phase in a separatory funnel.

    • Shake mechanically for 1 hour; allow to settle for 24 hours.

  • Analysis: Measure the concentration of the amine in both phases using HPLC (C18 column, amine-compatible mobile phase) or GC-FID.

  • Calculation:

    
    .
    

Reactivity & Synthesis Logic

Synthetic Pathway: Reductive Amination

The most industrial-viable route involves the reductive amination of 2-(2-aminoethoxy)ethanol (Diglycolamine) with acetone, or the reaction of isopropylamine with a chloro-ether precursor.

Synthesis Figure 1: Proposed Synthetic Pathway via Reductive Amination Start1 2-(2-aminoethoxy)ethanol (Diglycolamine) Intermediate Imine Intermediate Start1->Intermediate - H2O (Condensation) Reagent Acetone (Excess) Reagent->Intermediate Product N-[2-(2-aminoethoxy)ethyl]-2-propanamine Intermediate->Product + H2 / Catalyst (Reductive Amination)

CO₂ Capture Mechanism

This molecule is a "sterically hindered amine." The isopropyl group prevents the formation of stable carbamates, favoring the formation of bicarbonates. This doubles the theoretical CO₂ capacity (1.0 mol CO₂/mol amine vs. 0.5 for unhindered amines) and lowers the energy required to release the CO₂ (regeneration).

CO2_Capture Figure 2: CO2 Capture Mechanism - Steric Hindrance Advantage Amine N-[2-(2-aminoethoxy)ethyl]-2-propanamine Reaction Reaction Chamber (40°C) Amine->Reaction CO2 CO2 + H2O CO2->Reaction Carbamate Unstable Carbamate (Due to Steric Hindrance) Reaction->Carbamate Minor Pathway Bicarbonate Bicarbonate Salt (R-NH3+ ... HCO3-) Reaction->Bicarbonate Major Pathway (High Capacity)

[1]

Applications

  • Advanced CO₂ Capture Solvents:

    • Mechanism: The isopropyl group provides steric hindrance, suppressing carbamate stability and favoring bicarbonate formation.

    • Benefit: Lower heat of regeneration compared to MEA (Monoethanolamine), reducing operational costs in carbon capture plants.

  • Epoxy Curing Agents:

    • Role: Acts as a flexible diamine hardener.

    • Properties: The ether linkage imparts impact resistance and flexibility to the cured epoxy matrix, while the different amine reactivities (primary vs. secondary) allow for controlled curing rates (B-staging).

  • Pharmaceutical Linkers (PROTACs):

    • Utility: The ether chain provides water solubility and a specific spatial separation (linker length) between the E3 ligase ligand and the target protein ligand, critical for effective protein degradation.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

    • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).

  • Handling:

    • Use only in a chemical fume hood.

    • Wear butyl rubber gloves (nitrile may degrade) and chemical splash goggles.

    • Incompatibility: Avoid contact with strong oxidizers, acids, and acid chlorides.

References

  • Huntsman Corporation. (2023). Jeffamine® Polyetheramines Technical Bulletin. Retrieved from

  • OECD Guidelines for the Testing of Chemicals. (2023). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Retrieved from

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652-1654. (Mechanistic basis for hindered amines).

  • PubChem Database. (2024). Compound Summary: 2,2'-Oxybis(ethylamine). National Center for Biotechnology Information. Retrieved from [1]

  • Perrin, D. D. (1981). Ionisation Constants of Inorganic Acids and Bases in Aqueous Solution. IUPAC Chemical Data Series.

Sources

Exploratory

An In-depth Technical Guide to 2-(2-Aminoethoxy)ethylamine: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(2-Aminoethoxy)ethylamine, a bifunctional primary amine that has emerged as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Aminoethoxy)ethylamine, a bifunctional primary amine that has emerged as a critical building block in modern pharmaceutical and biotechnological research. We will delve into its chemical properties, synthesis, and core applications, with a particular focus on its role as a hydrophilic linker in bioconjugation, including its utility in the architecture of Antibody-Drug Conjugates (ADCs). This document consolidates technical data, field-proven insights, and detailed protocols to serve as an essential resource for professionals engaged in the development of complex therapeutic and diagnostic agents.

Introduction and Compound Identification

2-(2-Aminoethoxy)ethylamine is a linear molecule characterized by two terminal primary amine groups separated by a flexible ethylene glycol linker. This unique structure imparts valuable properties, namely hydrophilicity and bifunctionality, making it an ideal spacer or linker for covalently connecting two different molecular entities.

It is important to note a clarification regarding the Chemical Abstracts Service (CAS) number for this compound. While the topic specified CAS 129509-04-2, this number is not readily found in major chemical databases. The compound commonly known as 2-(2-Aminoethoxy)ethylamine is most frequently identified by the CAS number 2752-17-2 or the MDL number MFCD00466591 .[1] This guide will focus on the chemical entity corresponding to these identifiers.

The strategic importance of this molecule lies in its ability to bridge biomolecules, such as antibodies or peptides, with functional moieties like cytotoxic drugs, imaging agents, or solid supports. Its N-Boc protected form (CAS 127828-22-2) is particularly crucial, enabling selective, stepwise modification of its two amine groups, a cornerstone of controlled chemical synthesis in drug development.[2][3][4][5]

Physicochemical and Spectroscopic Profile

The fundamental properties of 2-(2-Aminoethoxy)ethylamine are summarized below. This data is essential for planning synthesis, purification, and formulation activities.

PropertyValueReference(s)
CAS Number 2752-17-2[1]
Molecular Formula C₄H₁₂N₂O[6]
Molecular Weight 104.15 g/mol [6]
Appearance Liquid
SMILES String NCCOCCN[6]
InChI Key GXVUZYLYWKWJIM-UHFFFAOYSA-N[6]
Flash Point 82 °C (179.6 °F)
Boiling Point Not consistently reported; handle with care under thermal stress.
Solubility Water soluble.[7][7]

While some suppliers note that comprehensive analytical data is not routinely collected for this specific compound[6], related structures provide insight into expected spectroscopic features. For example, the ¹H NMR spectrum of the analogous 2-(2-Aminoethoxy)ethanol shows characteristic triplets for the methylene groups adjacent to the amines and the oxygen.[8] A similar pattern would be expected for 2-(2-Aminoethoxy)ethylamine, with distinct signals for the four unique methylene environments.

Synthesis and Derivatization Strategies

General Synthesis Routes

The industrial synthesis of similar aminoethoxy compounds often involves the amination of diethylene glycol (DEG) with ammonia over metal oxide catalysts at high temperatures and pressures.[9] This process can yield a mixture of products, requiring careful purification.

A more controlled, lab-scale synthesis pathway for a related compound, 2-(2-aminoethoxy)ethanol, has been detailed in patent literature, involving a multi-step process:

  • Reaction of diethylene glycol with phthalimide.

  • Conversion of the resulting alcohol to an intermediate.

  • Reaction with hydrazine monohydrate to deprotect the amine group.[10]

  • Purification via column chromatography.[10]

This highlights a common strategy: the use of protecting groups to achieve the desired product.

The Critical Role of Mono-Boc Protection

For applications in multi-step synthesis, particularly in drug development, precise control over reactivity is paramount. The bifunctional nature of 2-(2-Aminoethoxy)ethylamine presents a challenge, as both primary amines can react simultaneously. To overcome this, the mono-protected derivative, N-Boc-2-(2-aminoethoxy)ethylamine (CAS 127828-22-2) , is widely employed.[2][3][4]

The tert-butoxycarbonyl (Boc) group masks one of the primary amines, rendering it unreactive under conditions used to modify the other, free amine.[2] This allows for the sequential attachment of two different molecules. The Boc group is stable under many reaction conditions but can be cleanly removed later using an acid, such as trifluoroacetic acid (TFA), to reveal the second primary amine for further conjugation.[11]

G cluster_0 Step 1: Selective Protection cluster_1 Step 2: First Conjugation cluster_2 Step 3: Deprotection cluster_3 Step 4: Second Conjugation A 2-(2-Aminoethoxy)ethylamine (Both amines reactive) B Boc-Anhydride (Protection Reaction) C N-Boc-2-(2-aminoethoxy)ethylamine (One amine protected) B->C Selective Protection D Molecule 1 (e.g., NHS Ester) E Conjugate 1 C->E D->E Conjugation Step 1 F Trifluoroacetic Acid (TFA) (Deprotection) G Intermediate Conjugate (New amine revealed) E->G F->G Boc Removal H Molecule 2 (e.g., Activated Payload) I Final Bifunctional Conjugate G->I H->I Conjugation Step 2

Caption: Workflow for selective bifunctional conjugation.

Core Applications in Drug Development

The primary utility of 2-(2-Aminoethoxy)ethylamine and its derivatives in drug development is as a flexible, hydrophilic linker. Linkers are critical components that connect different parts of a therapeutic agent without interfering with their function, while often improving physicochemical properties like solubility.[12]

Linker Technology in Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug.[13] The linker that connects these two components is crucial for the ADC's stability, potency, and tolerability.[14]

2-(2-Aminoethoxy)ethylamine serves as a foundational piece of a non-cleavable linker system. Its characteristics are highly desirable:

  • Hydrophilicity: The ether linkage helps to counteract the hydrophobicity of many cytotoxic payloads, reducing the risk of ADC aggregation.[12]

  • Flexibility: The ethylene glycol unit provides rotational freedom, ensuring that the antibody and the payload can adopt optimal conformations without steric hindrance.

  • Chemical Handles: The terminal amines provide robust sites for covalent attachment to both the antibody (often via modification of lysine residues) and the drug payload.[15]

ADC_Structure cluster_Ab Monoclonal Antibody cluster_Linker Linker cluster_Payload Cytotoxic Payload Ab Antibody Linker 2-(2-Aminoethoxy) ethylamine-based Linker Ab->Linker Conjugation Site (e.g., Lysine) Payload Drug Linker->Payload Attachment Chemistry

Caption: Basic structure of an Antibody-Drug Conjugate (ADC).

Bioconjugation and Surface Modification

Beyond ADCs, this molecule is used in a wide array of bioconjugation applications.[2] Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule.[15] The amine groups of 2-(2-Aminoethoxy)ethylamine react readily with common electrophilic functional groups used in bioconjugation chemistry, such as:

  • N-Hydroxysuccinimide (NHS) esters: Reacts with amines to form stable amide bonds.[15]

  • Isothiocyanates: Reacts with amines to form thiourea linkages.

  • Aldehydes/Ketones: Reacts with amines via reductive amination to form stable secondary amine bonds.[16]

This reactivity allows researchers to attach proteins, peptides, or nucleic acids to other molecules or surfaces for diagnostic assays, proteomics research, and targeted drug delivery systems.[2]

Experimental Protocols and Methodologies

Protocol: Conjugation of an Amine-Linker to an NHS Ester

This protocol describes a general method for conjugating the free amine of N-Boc-2-(2-aminoethoxy)ethylamine to a molecule containing an NHS ester.

Objective: To form a stable amide bond between the linker and Molecule-NHS.

Materials:

  • N-Boc-2-(2-aminoethoxy)ethylamine (CAS 127828-22-2)

  • Molecule functionalized with an NHS ester

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS-ester-activated molecule in DMF or DMSO to a stock concentration (e.g., 10-20 mM).

    • Dissolve N-Boc-2-(2-aminoethoxy)ethylamine in the Reaction Buffer. A 5 to 20-fold molar excess of the amine linker over the NHS ester is typically recommended to drive the reaction to completion.

  • Conjugation Reaction:

    • Slowly add the dissolved NHS ester to the stirring amine-linker solution. If the NHS ester is in an organic solvent, ensure the final concentration of the organic solvent does not exceed 10% (v/v) to avoid denaturation of protein substrates.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by LC-MS.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography (for large biomolecules) or dialysis.

Protocol: Boc Group Deprotection

Objective: To remove the Boc protecting group and expose the second primary amine for subsequent reactions.

Materials:

  • Boc-protected conjugate from the previous step

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable reaction solvent

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base for neutralization

Procedure:

  • Dissolution: Dissolve the lyophilized or dried Boc-protected conjugate in DCM.

  • Deprotection:

    • Add TFA to the solution (e.g., 20-50% v/v in DCM).

    • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Neutralization:

    • Remove the TFA and solvent under reduced pressure (in a chemical fume hood).

    • The resulting product will be a TFA salt. For subsequent reactions that are pH-sensitive, co-evaporate with toluene to remove residual TFA or dissolve the residue in a suitable buffer and neutralize carefully with a base like DIPEA.

  • Purification: Purify the deprotected product as required for the next step, often via chromatography or precipitation.

Safety and Handling

2-(2-Aminoethoxy)ethylamine and its parent compound, 2-(2-Aminoethoxy)ethanol, are classified as corrosive and require careful handling.[7][17]

Hazard ClassificationDescriptionReference(s)
Signal Word Danger[7]
Hazard Statements H314: Causes severe skin burns and eye damage. H411: Toxic to aquatic life.
GHS Pictograms Corrosion, Environment[6]
Storage Class 8A - Combustible corrosive hazardous materials
Personal Protective Equip. Wear protective gloves, protective clothing, eye protection, and face protection.[7][18]
Handling Use only under a chemical fume hood. Do not breathe mist/vapors/spray.[7][18]
First Aid (Eyes/Skin) Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[7][17]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[7]

Conclusion

2-(2-Aminoethoxy)ethylamine is more than a simple chemical; it is a versatile enabler of complex molecular architectures. Its defined length, flexibility, hydrophilicity, and bifunctional nature make it an indispensable tool for researchers in drug development, diagnostics, and materials science. The commercial availability of its mono-protected form further enhances its utility, providing chemists with the control needed to build sophisticated conjugates for highly specific applications. As targeted therapies and advanced diagnostics continue to evolve, the demand for well-characterized and reliable linkers like 2-(2-Aminoethoxy)ethylamine is set to grow, cementing its role as a key building block in the future of medicine and biotechnology.

References

  • NJ.gov. HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION. [Online] Available at: [Link]

  • Google Patents. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • The Royal Society of Chemistry. SUPPORTNG INFORMATION. [Online] Available at: [Link]

  • NJ.gov. 0073 - Hazardous Substance Fact Sheet. [Online] Available at: [Link]

  • Oakwood Chemical. N-Boc-2-(2-aminoethoxy)ethylamine. [Online] Available at: [Link]

  • Amerigo Scientific. 2-(2-Aminoethoxy)ethylamine. [Online] Available at: [Link]

  • Lyon, R. P., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526–3540. [Online] Available at: [Link]

  • Pavan, M., et al. (2021). The Chemistry Behind ADCs. Molecules, 26(9), 2657. [Online] Available at: [Link]

  • Chemistry LibreTexts. 20.6: Reactions of Amines. [Online] May 30, 2020. Available at: [Link]

Sources

Foundational

Advanced Applications of Diamine Ethers: From PROTAC Linkerology to Organometallic Catalysis

Executive Summary & Core Chemical Logic Diamine ethers represent a versatile class of bifunctional molecules characterized by two amine termini separated by an ether-containing alkyl chain (typically the 2,2'-oxybis(ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemical Logic

Diamine ethers represent a versatile class of bifunctional molecules characterized by two amine termini separated by an ether-containing alkyl chain (typically the 2,2'-oxybis(ethylamine) or bis(2-dimethylaminoethyl) ether motifs). While historically commoditized as polyurethane "blowing catalysts," their utility in high-precision research has surged due to three intrinsic properties:

  • Hemilabile Chelation: The ether oxygen acts as a weak Lewis base, capable of transient coordination to metal centers (Li, Mg, Cu), stabilizing reactive intermediates without permanently occupying coordination sites needed for catalysis.

  • Solubility/Permeability Balance: In medicinal chemistry, the ether linkage mimics polyethylene glycol (PEG) hydrophilicity to improve solubility, yet remains lipophilic enough to maintain cell permeability—a critical advantage over pure alkyl or amide linkers.

  • Structural Flexibility: The rotational freedom of the C-O-C bond allows these molecules to act as "entropic springs" in bivalent drug design (PROTACs), facilitating the formation of ternary complexes.

This guide details the application of diamine ethers in Targeted Protein Degradation (PROTACs) and Organometallic Activation , providing validated protocols for each.

Medicinal Chemistry: Diamine Ethers in PROTAC Linkerology

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a connector; it determines the degradation efficiency (


) and the degradation concentration (

). Diamine ethers (specifically primary diamines like 2,2'-oxybis(ethylamine)) have emerged as superior alternatives to standard PEG chains.
The "Goldilocks" Effect in Linker Design

Standard PEG linkers often suffer from oxidative metabolism and poor cell permeability at high molecular weights. Alkyl chains are stable but hydrophobic.[1] Diamine ethers offer the middle ground:

  • Metabolic Stability: The C-O-C bond is more resistant to enzymatic cleavage than amide bonds often used in peptide linkers.

  • Ternary Complex Stability: The amine termini allow for facile diversification (e.g., reductive amination or amide coupling) to fine-tune the distance between the E3 ligase and the Protein of Interest (POI).

Visualization: The PROTAC Ternary Complex

The following diagram illustrates how a Diamine Ether linker facilitates the recruitment of the E3 Ligase to the Target Protein.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ubiquitin Ubiquitin Transfer Warhead Warhead (Ligand) Warhead->POI High Affinity Binding Linker Diamine Ether Linker (Flexible Tether) Linker->Warhead E3_Ligand E3 Ligand (e.g., Thalidomide) Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruitment E3_Ligase->Ubiquitin Catalysis Ubiquitin->POI Poly-Ubiquitination (Degradation Signal)

Figure 1: The Diamine Ether linker acts as a flexible bridge, enabling the precise spatial arrangement required for Ubiquitin transfer.

Experimental Protocol: Synthesis of a Diamine Ether-Linked PROTAC

Objective: Conjugate a VHL-ligand to a target warhead using 2,2'-oxybis(ethylamine) as the linker.

Reagents:

  • Linker: 2,2'-Oxybis(ethylamine) (CAS: 2752-17-2).

  • Warhead: Carboxylic acid derivative of the POI ligand.

  • E3 Ligand: VHL-1 (functionalized with an activated ester or aldehyde).

  • Coupling Agents: HATU, DIPEA, DMF.

Step-by-Step Workflow:

  • Mono-Protection (Critical Step):

    • Dissolve 2,2'-oxybis(ethylamine) (10 equiv.) in DCM at 0°C.

    • Add Boc-anhydride (1 equiv.) dropwise over 2 hours. Why: High dilution and slow addition prevent di-protection, ensuring a heterobifunctional linker.

    • Wash with brine, dry over Na2SO4. Purify via flash chromatography to isolate mono-Boc-diamine ether.

  • Warhead Conjugation:

    • Activate the Warhead-COOH (1 equiv.) with HATU (1.1 equiv.) and DIPEA (3 equiv.) in DMF.

    • Add Mono-Boc-diamine ether (1.1 equiv.). Stir at RT for 4 hours.

    • Monitor by LC-MS for amide bond formation.

  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:4) for 1 hour to remove the Boc group.

    • Concentrate in vacuo to yield the Warhead-Linker-NH2 salt.

  • Final Assembly:

    • React the Warhead-Linker-NH2 with the activated E3 Ligand (e.g., VHL-NHS ester).

    • Purify final PROTAC by preparative HPLC.

Organometallic Catalysis: Ligand-Accelerated Activation

In synthetic chemistry, tertiary diamine ethers (e.g., Bis(2-dimethylaminoethyl) ether or BDMAEE) function as powerful chelating ligands. Unlike simple diamines (TMEDA), the central ether oxygen in BDMAEE provides a "hemilabile" third coordination site.

Mechanism of Action: The Tridentate Effect

When complexed with organolithium reagents (e.g., n-BuLi), the diamine ether breaks the lithium aggregate (hexamer/tetramer) down to a more reactive monomer or dimer. The ether oxygen donates electron density to the lithium cation, increasing the basicity of the alkyl anion while stabilizing the transition state.

Visualization: Ligand-Metal Coordination

Chelation_Model Li Li+ R_group Reactive Anion (R-) Li->R_group N1 N(Me)2 N1->Li O_ether O (Ether) N1->O_ether N2 N(Me)2 N2->Li O_ether->Li Hemilabile O_ether->N2

Figure 2: The tridentate coordination of BDMAEE to Lithium. The ether oxygen (yellow) provides hemilabile stabilization, enhancing the reactivity of the anion (green).

Experimental Protocol: Selective Ortho-Lithiation

Objective: Use BDMAEE to accelerate the lithiation of a deactivated heterocycle (e.g., 3-chloropyridine) where TMEDA fails or requires cryogenic temperatures.

Protocol:

  • Complex Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve BDMAEE (1.1 equiv.) in anhydrous THF.

    • Cool to -78°C.

    • Add n-BuLi (1.1 equiv.) dropwise. Stir for 15 mins. Why: Pre-complexation ensures the lithium reagent is in its activated monomeric form before encountering the substrate.

  • Lithiation:

    • Add the substrate (3-chloropyridine, 1.0 equiv.) slowly.

    • Stir at -78°C for 30 minutes. (Note: BDMAEE often allows this reaction to proceed at higher temperatures, e.g., -40°C, compared to TMEDA).

  • Electrophile Trapping:

    • Quench with an electrophile (e.g., Benzaldehyde).

    • Warm to RT and work up with NH4Cl(aq).

Data Comparison: Ligand Efficiency in Lithiation

LigandAggregation State (THF)ReactivitySolubility in Hydrocarbons
None (n-BuLi) Hexamer/TetramerLowHigh
TMEDA DimerHighHigh
BDMAEE (Diamine Ether) Monomer/Dimer Very High High
HMPA MonomerExtreme (Toxic)Low

Table 1: BDMAEE offers HMPA-like reactivity levels without the severe carcinogenicity/toxicity issues of HMPA.

References

  • Linkers for Linkerology. Enamine. Retrieved from

  • Diamine Ligands in Copper-Catalyzed Reactions. National Institutes of Health (PMC). Retrieved from

  • Bis(2-aminoethyl) ether | C4H12N2O. PubChem. Retrieved from

  • Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from

  • Bis(2-dimethylaminoethyl) ether (BDMAEE) Chemical Properties. ChemicalBook. Retrieved from

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Protocols & Analytical Methods

Method

Application Note: Regioselective Coupling of N-[2-(2-aminoethoxy)ethyl]-2-propanamine to Fatty Acids

Abstract This guide details the protocol for synthesizing amphiphilic ionizable lipids by coupling a fatty acid to N-[2-(2-aminoethoxy)ethyl]-2-propanamine . This specific diamine scaffold contains two distinct nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for synthesizing amphiphilic ionizable lipids by coupling a fatty acid to N-[2-(2-aminoethoxy)ethyl]-2-propanamine . This specific diamine scaffold contains two distinct nitrogen centers: a sterically unhindered primary amine and a bulky, isopropyl-substituted secondary amine. The objective is the regioselective acylation of the primary amine to form a stable amide linkage, leaving the secondary amine available for protonation at acidic pH—a critical feature for Lipid Nanoparticle (LNP) endosomal escape.

Strategic Analysis & Chemistry

The Reactants
  • Amine Component: N-[2-(2-aminoethoxy)ethyl]-2-propanamine (

    
    ).
    
    • Primary Amine (

      
      ): High nucleophilicity, low steric hindrance. Target for acylation.
      
    • Secondary Amine (

      
      ): Isopropyl substitution creates significant steric bulk (
      
      
      
      value approx -0.47). Lower nucleophilicity toward bulky electrophiles.
  • Fatty Acid Component: Generic fatty acid (

    
    ), typically Linoleic acid, Myristic acid, or branched variants like 2-hexyldecanoic acid.
    
The Challenge: Selectivity

While both amines are nucleophilic, the rate of reaction (


) differs significantly based on steric accessibility.


To maximize yield of the desired mono-amide and minimize the di-acylated impurity, we utilize kinetic control :
  • Stoichiometry: Strict 1:1 or slight excess of amine (1.05 eq).

  • Activation: Use of mild activation agents (TBTU/HATU) rather than highly aggressive acid chlorides helps maintain selectivity.

  • Temperature: Conducting the addition at

    
     suppresses the reaction rate of the secondary amine.
    
Reaction Scheme

The reaction proceeds via a Nucleophilic Acyl Substitution.

ReactionScheme FA Fatty Acid (R-COOH) ActivatedEster Activated Ester (Intermediate) FA->ActivatedEster Activation Activator Activation Agent (TBTU/DIPEA) Activator->ActivatedEster Product Target Lipid (Amide + 2° Amine) ActivatedEster->Product Fast Attack (Primary NH2) Byproduct Di-acylated Impurity (Undesired) ActivatedEster->Byproduct Slow Attack (Secondary NH) Diamine Diamine Scaffold (H2N-PEG-NH-iPr) Diamine->Product Diamine->Byproduct

Figure 1: Reaction pathway highlighting the kinetic preference for the primary amine.

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecPurpose
Diamine >95% PurityCore Scaffold
Fatty Acid >98% (TLC)Hydrophobic Tail
TBTU Synthesis GradeCoupling Agent (Uronium)
DIPEA AnhydrousBase (Proton Scavenger)
DCM (Dichloromethane) AnhydrousSolvent
DMF AnhydrousCo-solvent (if FA is insoluble)
Citric Acid (10%) Aqueous Soln.[1]Acidic Wash (Removes unreacted amine)
Sat. NaHCO3 Aqueous Soln.Basic Wash (Quench/Neutralize)
Protocol A: High-Fidelity TBTU Coupling (Recommended)

Best for research-scale (<5g) where purity is paramount.

Step 1: Activation of Fatty Acid

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Fatty Acid (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Add DIPEA (3.0 eq) . The solution may warm slightly.

  • Add TBTU (1.1 eq) in one portion.

  • Stir at Room Temperature (RT) for 20 minutes .

    • Checkpoint: Solution should turn clear or slightly yellow. This forms the active ester.

Step 2: Amine Addition (The Critical Step)

  • Dissolve N-[2-(2-aminoethoxy)ethyl]-2-propanamine (1.05 eq) in a minimal volume of DCM.

  • Cool the activated fatty acid solution to 0°C using an ice bath.

  • Add the amine solution dropwise over 15–20 minutes.

    • Why: Slow addition at cold temperatures ensures the primary amine reacts with the active ester before the secondary amine has sufficient thermal energy to compete.

  • Remove ice bath and allow to warm to RT. Stir for 4–6 hours .

Step 3: Workup

  • Dilute reaction mixture with excess DCM.

  • Wash 1: 10% Citric Acid (2x).

    • Note: This removes unreacted diamine and DIPEA. The product (containing a secondary amine) may partially protonate, but the amide is non-basic. Caution: If your product is highly water-soluble due to the short chain, skip acidic wash and go to column.

  • Wash 2: Saturated NaHCO3 (2x) to neutralize.

  • Wash 3: Brine (1x).

  • Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Purification (Flash Chromatography)

Since the product contains an ionizable amine, standard silica chromatography can cause "streaking" (irreversible adsorption).

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (

    
    ).
    
  • Gradient: 100:0:0

    
     90:10:1.
    
  • Detection: Ninhydrin Stain (Primary amines = Blue/Purple; Secondary amines = Faint/Reddish; Amides = No reaction). Use Dragendorff’s Reagent or Iodine to visualize the final tertiary/secondary amine product.

Self-Validating Analytical Criteria

To ensure scientific integrity, the synthesized lipid must meet the following criteria before use in LNP formulation.

NMR Validation ( -NMR in )

The formation of the amide bond causes a distinct chemical shift in the methylene protons adjacent to the primary nitrogen.

Proton EnvironmentReactant Shift (

)
Product Shift (

)
Diagnostic Change

(Primary)
~2.8 ppm~3.3 - 3.5 ppm Downfield Shift (Deshielding by Carbonyl)

(Isopropyl)
~2.8 ppm~2.8 ppmNo Change (Confirms secondary amine is free)

~2.3 ppm (Acid)~2.1 - 2.2 ppmSlight shift, broadening due to amide
Mass Spectrometry (LC-MS)
  • Target:

    
    
    
  • Byproduct Check: Look for mass

    
    . If you see a peak corresponding to Reaction + 2x Fatty Acid, you have over-acylated.
    
  • Purity Threshold: >95% by ELSD (Evaporative Light Scattering Detector) or UV (210 nm).

Troubleshooting & Optimization

Troubleshooting Start Issue Detected Problem1 Di-acylation observed (Over-reaction) Start->Problem1 Problem2 Low Yield / Incomplete Start->Problem2 Sol1 Reduce Temp to -10°C Add Amine slower Problem1->Sol1 Sol2 Use NHS-Ester (Milder than TBTU) Problem1->Sol2 Sol3 Check DIPEA Quality (Must be anhydrous) Problem2->Sol3

Figure 2: Decision tree for common synthetic issues.

Common Pitfall: The "Streaking" Column If the product does not elute or streaks on TLC:

  • Cause: Interaction between the secondary amine and acidic silanols on silica.

  • Fix: Pre-wash the silica column with 1% Triethylamine in DCM, or ensure 1%

    
     is present in the mobile phase.
    

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy, 21(8), 1570-1578.

  • Gálvez, A. O., et al. (2017).[2][3] Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829.[3] [2][3]

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[4][5] Molecular Therapy, 25(7), 1467-1475.

  • Laduron, F., et al. (2018).[6] Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines.[6] Organic Process Research & Development, 22(7). (Cited for context on amine selectivity challenges).

Sources

Application

Application Notes and Protocols for the Purification of 2-(2-Aminoethoxy)ethylamine Derivatives

Abstract This comprehensive guide provides detailed application notes and robust protocols for the purification of 2-(2-Aminoethoxy)ethylamine derivatives. These compounds are characterized by their inherent polarity, th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 2-(2-Aminoethoxy)ethylamine derivatives. These compounds are characterized by their inherent polarity, the presence of multiple basic amine functionalities, and an ether linkage, which collectively present unique challenges to achieving high purity. This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple listing of methods to explain the underlying principles and strategic rationale behind experimental choices. We will delve into a multi-modal purification strategy encompassing chromatography, crystallization, extraction, and the strategic use of protecting groups. All protocols are designed to be self-validating systems, with in-text citations to authoritative sources and a complete reference list to ensure scientific integrity.

Introduction: The Purification Challenge

2-(2-Aminoethoxy)ethylamine and its derivatives are versatile building blocks in medicinal chemistry and materials science. Their structure, featuring two primary amine groups and a flexible ether backbone, makes them ideal for constructing complex molecules, chelating agents, and functionalized polymers. However, these same features—high polarity and multiple basic centers—make their purification a non-trivial task. Common issues include poor retention on traditional reversed-phase chromatography columns, streaking on silica gel, and high water solubility, which complicates extractive workups.

Achieving high purity is critical, as impurities can lead to side reactions in subsequent synthetic steps or introduce confounding variables in biological assays. This guide provides a systematic approach to navigating these challenges.

Strategic Decision-Making in Purification

The selection of an appropriate purification technique is paramount and depends on the specific properties of the derivative, such as its polarity, solubility, and the nature of other functional groups present.

Purification_Strategy start Crude 2-(2-Aminoethoxy)ethylamine Derivative is_solid Is the compound a solid? start->is_solid is_polar Is the compound highly polar? is_solid->is_polar No (or if crystallization fails) crystallization Crystallization / Salt Formation is_solid->crystallization Yes is_acid_stable Is the compound acid-stable? is_polar->is_acid_stable No chromatography Chromatography is_polar->chromatography Yes is_acid_stable->chromatography No (or for higher purity) extraction Acid-Base Extraction is_acid_stable->extraction Yes protecting_group Protecting Group Strategy chromatography->protecting_group

Caption: Decision workflow for selecting a purification strategy.

Chromatographic Techniques for Polar Amines

Chromatography is often the most powerful tool for purifying 2-(2-Aminoethoxy)ethylamine derivatives. However, the choice of stationary and mobile phases is critical to success. The basic nature of amines leads to strong interactions with the acidic silanol groups on standard silica gel, causing peak tailing and poor recovery.[1]

Normal-Phase Chromatography with Amine-Functionalized Silica

For less polar derivatives, amine-functionalized silica is an excellent alternative to bare silica.[1][2] The amine groups on the stationary phase mask the acidic silanols, minimizing strong interactions and leading to improved peak shape and separation.[1]

Protocol 1: Flash Chromatography on Amine-Functionalized Silica

  • Column Selection: Choose an appropriately sized amine-functionalized silica flash column based on the sample load.

  • Solvent System Selection: Develop a suitable mobile phase using amine-functionalized TLC plates.[2] A common starting point is a gradient of ethyl acetate in hexanes. For more polar compounds, a dichloromethane/methanol system can be effective.

  • Column Equilibration: Equilibrate the column with at least 5 column volumes (CV) of the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel or amine-functionalized silica for dry loading.

  • Elution: Run a gradient from a less polar to a more polar solvent system. For example, a gradient of 0-10% methanol in dichloromethane.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for highly polar, water-soluble compounds that are poorly retained in reversed-phase chromatography.[3] It utilizes a polar stationary phase (such as silica or a diol-bonded phase) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of an aqueous buffer.

Protocol 2: Preparative HILIC Purification

  • Column: A preparative column packed with a HILIC stationary phase (e.g., silica, diol, or amide).

  • Mobile Phase:

    • Solvent A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium formate).

    • Solvent B: Acetonitrile with the same modifier.

  • Equilibration: Equilibrate the column with a high percentage of Solvent B (e.g., 95%) for at least 10 CV.

  • Sample Preparation: Dissolve the sample in a solvent mixture that matches the initial mobile phase conditions to ensure good peak shape.

  • Gradient Elution: Start with a high organic content and gradually increase the aqueous portion. A typical gradient might be from 95:5 (B:A) to 60:40 (B:A) over 20-30 minutes.

  • Fraction Collection and Analysis: Collect fractions and analyze by analytical HILIC-LC-MS.

  • Post-Purification: Combine pure fractions. Lyophilization is often the preferred method for removing the aqueous/organic mobile phase.

Chromatography Technique Stationary Phase Mobile Phase Best For... Advantages Disadvantages
Normal-Phase Amine-functionalized silica[1]Hexane/Ethyl Acetate, DCM/MethanolLess polar derivativesGood peak shape for amines, avoids basic additives[2]Not suitable for highly water-soluble compounds
Reversed-Phase (RP) C18 (with basic modifier)Water/Acetonitrile or Methanol + 0.1% NH4OHModerately polar derivativesWidely available, compatible with MSPoor retention for highly polar compounds[3]
HILIC Silica, Diol, AmideAcetonitrile/Aqueous bufferHighly polar, water-soluble derivatives[3]Excellent retention for polar compoundsRequires careful column equilibration and sample diluent matching
Ion-Exchange Strong Cation Exchange (SCX)Aqueous buffers with increasing salt concentration or pHCharged derivativesHigh capacity and selectivity for charged moleculesRequires salt removal post-purification

Crystallization and Salt Formation

For derivatives that are solids, crystallization can be a highly effective and scalable purification method. Given the basic nature of the amine groups, forming a salt with an acid can significantly alter the compound's solubility profile, often leading to the formation of highly crystalline solids that are less soluble in organic solvents.[4][5]

Protocol 3: Purification via Hydrochloride Salt Formation and Recrystallization

  • Dissolution: Dissolve the crude amine derivative in a minimal amount of a suitable solvent, such as methanol or isopropanol.

  • Acidification: Slowly add a solution of HCl in diethyl ether or isopropanol dropwise while stirring.[4] The hydrochloride salt will often precipitate immediately. Monitor the pH to ensure it is acidic.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash the solid with cold diethyl ether.

  • Recrystallization:

    • Dissolve the crude salt in a minimal amount of a hot solvent. A mixture of methanol and diethyl ether or ethanol and ethyl acetate often works well.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Final Isolation: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Liberation of the Free Amine (Optional): To recover the free amine, dissolve the salt in water and add a base (e.g., aqueous NaOH or Na2CO3) until the solution is basic.[6][7] Then, extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pure free amine.

Liquid-Liquid Extraction (LLE)

Acid-base extraction is a classic and effective method for separating amines from neutral or acidic impurities, provided the target compound is stable to acidic conditions.[8] The principle relies on the ability to protonate the amine groups with acid, rendering them water-soluble, and then deprotonating them with a base to make them soluble in an organic solvent again.[7]

Protocol 4: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl).[8] The protonated amine derivative will move into the aqueous layer. Repeat the acidic wash 2-3 times to ensure complete extraction.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers containing the protonated product.

  • Back-Wash (Optional): Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% aqueous NaOH or saturated NaHCO3) until the pH is >10.[6]

  • Extraction of Free Amine: Extract the now deprotonated, organic-soluble free amine from the aqueous layer using an organic solvent (e.g., dichloromethane). Repeat this extraction 3-4 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified amine derivative.

LLE_Workflow start Crude Product in Organic Solvent add_acid Wash with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Protonated Amine) separate1->aqueous1 Keep basify Add NaOH (aq) to pH > 10 aqueous1->basify add_organic Extract with Organic Solvent basify->add_organic separate2 Separate Layers add_organic->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 Discard organic2 Organic Layer (Pure Free Amine) separate2->organic2 Keep dry Dry and Concentrate organic2->dry final_product Purified Derivative dry->final_product

Caption: Workflow for acid-base liquid-liquid extraction.

The Strategic Use of Protecting Groups

When dealing with derivatives that have two primary amines, selective functionalization can be impossible, and purification can be complicated by the presence of multiple products. A protecting group strategy can simplify both the synthesis and the purification.[9][10] The tert-butyloxycarbonyl (Boc) group is a common choice for amines as it is easily installed and can be removed under acidic conditions.[11]

Protocol 5: Purification via Mono-Boc Protection

  • Selective Protection: React the crude diamine derivative with a sub-stoichiometric amount of di-tert-butyl dicarbonate (Boc2O) (e.g., 0.8-0.9 equivalents) under controlled conditions to favor the formation of the mono-protected product.

  • Purification of the Boc-Protected Intermediate: The resulting mono-Boc protected derivative will have significantly different polarity compared to the starting diamine and the di-protected byproduct. This difference allows for much easier purification by standard silica gel chromatography. The carbamate is non-basic and does not interact strongly with silica.[9]

    • Use a standard silica gel column.

    • Elute with a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The mono-protected compound will typically have an intermediate retention factor between the non-polar di-protected compound and the very polar starting diamine.

  • Deprotection: Once the pure mono-Boc derivative is isolated, the Boc group can be removed by treating it with an acid such as trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in dioxane.[11]

  • Final Workup: After deprotection, the product is typically isolated as its salt. A simple basic workup (as described in Protocol 4) can be used to isolate the pure, unprotected amine derivative.

Purity Assessment

The purity of the final product should be rigorously assessed. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred method.[12][13] For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[14] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity assessment, particularly for detecting residual solvents.

Conclusion

The purification of 2-(2-Aminoethoxy)ethylamine derivatives requires a thoughtful and multi-faceted approach. There is no single "best" method; the optimal strategy is dictated by the specific physicochemical properties of the target molecule. By understanding the principles behind chromatography, crystallization, extraction, and protecting group strategies, researchers can design effective and efficient purification protocols. This guide provides the foundational knowledge and practical workflows to confidently tackle these challenging but rewarding separations, ultimately accelerating research and development.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. (n.d.).
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • Liu, Y., et al. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. PMC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]

  • ResearchGate. (2005). Solid phase extraction of amines. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Books. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • University of Alberta. (n.d.). Isolation (Recovery). [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Al-Saffar, Z. F., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Reddit. (2022). Chromotography with free amines?[Link]

  • ResearchGate. (2025). An efficient synthesis of orthogonally protected spermidine. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. [Link]

  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • PubMed Central. (2013). Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection. [Link]

  • ResearchGate. (2025). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. [Link]

  • ResearchGate. (2025). An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. [Link]

  • PubMed. (2012). Determination of Polyamines in Human Plasma by High-Performance Liquid Chromatography Coupled With Q-TOF Mass Spectrometry. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • European Patent Office. (1990). Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof. [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • ResearchGate. (2016). Polyamines determination by TLC and HPLC. [Link]

  • Google Patents. (n.d.). US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.
  • PubMed Central. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • UNH Scholars' Repository. (1990). High-performance liquid chromatographic method for the determination of dansyl-polyammines. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Spermidine. [Link]

  • PubMed Central. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]

  • PubMed. (2012). Synthesis and rapid characterization of amine-functionalized silica. [Link]

  • PubChem. (n.d.). (2-(2-Aminoethoxy)ethyl)dimethylamine. [Link]

  • Amerigo Scientific. (n.d.). 2-(2-Aminoethoxy)ethylamine. [Link]

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Method

experimental setup for reactions involving 2-(2-Aminoethoxy)ethylamine

An In-Depth Technical Guide to the Experimental Use of 2-(2-Aminoethoxy)ethylamine Authored by: Senior Application Scientist, Gemini Division Abstract This comprehensive application note serves as a detailed guide for re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Experimental Use of 2-(2-Aminoethoxy)ethylamine

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive application note serves as a detailed guide for researchers, scientists, and professionals in drug development on the versatile applications and experimental protocols involving 2-(2-Aminoethoxy)ethylamine (AEEA). AEEA, a molecule characterized by its two primary amine groups and a flexible ether linkage, is a valuable building block in a multitude of chemical reactions. This document provides an in-depth exploration of its utility in bioconjugation, nanoparticle surface functionalization, carbon dioxide capture, polymer synthesis, and as a curing agent for epoxy resins. Each application is accompanied by a detailed, step-by-step protocol, the underlying scientific rationale, and visual aids to facilitate understanding and implementation in a laboratory setting.

Introduction to 2-(2-Aminoethoxy)ethylamine (AEEA)

2-(2-Aminoethoxy)ethylamine, often abbreviated as AEEA, is an organic compound with the chemical formula C4H12N2O. Its structure is distinguished by a short ethylene glycol spacer flanked by two primary amine groups. This unique arrangement of functional groups imparts a combination of hydrophilicity, flexibility, and bifunctional reactivity, making it a highly versatile reagent in chemical synthesis.

Chemical and Physical Properties

AEEA is a colorless liquid with a characteristic amine-like odor.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H12N2O[2]
Molecular Weight 104.15 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 218 - 224 °C[1]
Melting Point -12.5 °C[1]
Flash Point 82 °C (179.6 °F)[2]
Solubility Soluble in water[1]
CAS Number 929-06-6[1]
Key Features and Reactivity

The utility of AEEA stems from its bifunctional nature. The two primary amine groups serve as reactive sites for a variety of chemical transformations.

  • Nucleophilic Reactions: The lone pair of electrons on the nitrogen atoms makes the amine groups potent nucleophiles, readily reacting with electrophiles such as alkyl halides, acyl chlorides, and epoxides.

  • Amide Bond Formation: In the presence of carboxylic acids or their activated derivatives (e.g., NHS esters), AEEA forms stable amide bonds, a cornerstone of bioconjugation and polyamide synthesis.[3][4]

  • Carbamate Formation: The amine groups react with carbon dioxide, a characteristic leveraged in CO2 capture technologies.[5][6]

  • Ether Linkage: The central ether group imparts flexibility and hydrophilicity to molecules incorporating AEEA, which can be advantageous in biological applications by improving solubility and reducing steric hindrance.

AEEA_Structure AEEA H₂N-CH₂-CH₂-O-CH₂-CH₂-NH₂ PrimaryAmine1 Primary Amine Group (Nucleophilic) PrimaryAmine1->AEEA PrimaryAmine2 Primary Amine Group (Nucleophilic) PrimaryAmine2->AEEA EtherLinkage Flexible Ether Linkage (Hydrophilicity) EtherLinkage->AEEA

Caption: Chemical structure and key functional groups of 2-(2-Aminoethoxy)ethylamine.

Safety and Handling

AEEA is a corrosive substance that can cause severe skin burns and eye damage.[1][7] It is imperative to handle this chemical with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[8]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting.[9] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[7] Seek immediate medical attention.[7]

    • Inhalation: Remove from exposure and move to fresh air immediately.[7] If breathing is difficult, give oxygen.[7] Seek immediate medical attention.[7]

Core Applications and Methodologies

The following sections provide detailed protocols for some of the most common applications of AEEA. These are intended as a starting point, and optimization may be necessary for specific experimental contexts.

Bioconjugation: A Bifunctional Linker

Scientific Rationale: In bioconjugation, AEEA serves as a hydrophilic, flexible spacer arm to link two molecules, at least one of which is a biomolecule such as a protein, antibody, or nucleic acid.[3][10] For instance, it can be used to connect a therapeutic agent to an antibody to create an antibody-drug conjugate (ADC), a powerful class of targeted therapeutics.[10][11] The primary amine groups of AEEA can be sequentially reacted to achieve this linkage.

Protocol: Conjugation of a Carboxylated Molecule to a Protein via AEEA

This protocol describes a two-step process to conjugate a molecule containing a carboxylic acid to a protein using AEEA as a linker.

Materials:

  • Protein with available amine groups (e.g., lysine residues)

  • Carboxylated molecule of interest

  • 2-(2-Aminoethoxy)ethylamine (AEEA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal filtration units with appropriate MWCO

Procedure:

  • Activation of the Carboxylated Molecule: a. Dissolve the carboxylated molecule in Activation Buffer. b. Add a 10-fold molar excess of EDC and NHS. c. Incubate for 15-30 minutes at room temperature to form an NHS-ester intermediate.

  • Reaction with AEEA: a. Add a 50-fold molar excess of AEEA to the activated molecule solution. b. Adjust the pH to 7.5-8.0 with a suitable base. c. React for 2 hours at room temperature with gentle stirring. d. Purify the AEEA-modified molecule by dialysis or size-exclusion chromatography to remove excess AEEA and reaction byproducts.

  • Activation of the AEEA-Modified Molecule: a. The purified product now has a terminal primary amine. To conjugate this to a protein, it can be reacted with an amine-reactive crosslinker, or if the target protein has carboxyl groups, the roles of the molecules can be reversed.

  • Conjugation to the Protein: a. Dissolve the protein in Conjugation Buffer. b. For this example, we assume the protein has been modified to present an NHS-ester surface. c. Add the AEEA-modified molecule in a 10- to 20-fold molar excess to the protein solution. d. React for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: a. Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-esters. b. Purify the final protein conjugate using dialysis or centrifugal filtration to remove unreacted materials.

Nanoparticle Surface Functionalization

Scientific Rationale: The surface chemistry of nanoparticles dictates their interaction with biological systems.[12][13] AEEA is used to introduce primary amine groups onto the surface of nanoparticles, such as those made of gold, iron oxide, or polymers.[14] This amine-functionalization provides a positive surface charge at physiological pH, which can enhance cellular uptake, and provides reactive handles for the subsequent attachment of targeting ligands, drugs, or imaging agents.[14][15]

Nanoparticle_Functionalization cluster_0 Activation cluster_1 Conjugation cluster_2 Purification NP_COOH Carboxylated Nanoparticle Activated_NP NHS-Ester Activated Nanoparticle NP_COOH->Activated_NP EDC, NHS EDC_NHS EDC / NHS in MES Buffer Amine_NP Amine-Functionalized Nanoparticle Activated_NP->Amine_NP AEEA in PBS Buffer AEEA AEEA (H₂N-PEG-NH₂) Purification Centrifugal Filtration or Dialysis Amine_NP->Purification Wash Steps

Caption: Workflow for amine functionalization of carboxylated nanoparticles using AEEA.

Protocol: Amine Functionalization of Carboxylated Nanoparticles

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide, polymeric)

  • 2-(2-Aminoethoxy)ethylamine (AEEA)

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Washing Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Glycine

  • Centrifugal filtration units with appropriate MWCO

Procedure:

  • Nanoparticle Preparation: a. Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-5 mg/mL. b. Briefly sonicate to ensure a homogenous suspension.[16]

  • Activation of Carboxyl Groups: a. Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in chilled Activation Buffer.[16] b. Add EDC and NHS to the nanoparticle suspension. A 5- to 10-fold molar excess relative to the surface carboxyl groups is a good starting point. c. Incubate for 30 minutes at room temperature with gentle mixing.

  • Conjugation with AEEA: a. Centrifuge the activated nanoparticles to form a pellet and discard the supernatant containing excess EDC and NHS. b. Resuspend the nanoparticle pellet in Conjugation Buffer. c. Immediately add AEEA to the activated nanoparticle suspension. A 50- to 100-fold molar excess of AEEA is recommended. d. Incubate for 2-4 hours at room temperature with gentle shaking.[16]

  • Quenching and Purification: a. Add Quenching Buffer to a final concentration of 100 mM and incubate for 15 minutes to quench unreacted NHS-esters.[16] b. Transfer the mixture to a centrifugal filtration unit. c. Wash the nanoparticles by centrifuging and resuspending the pellet in Washing Buffer. Repeat this washing step at least three times to remove excess AEEA and byproducts.[16]

  • Characterization: a. Resuspend the purified amine-functionalized nanoparticles in a suitable buffer. b. Characterize the surface modification using techniques such as zeta potential measurement (to confirm a shift to positive charge), Fourier-transform infrared spectroscopy (FTIR), and quantify the number of surface amine groups using a colorimetric assay (e.g., ninhydrin assay).

Carbon Dioxide (CO2) Capture

Scientific Rationale: Aqueous amine solutions are a leading technology for capturing CO2 from industrial flue gases.[5][17] AEEA, being a diamine, has a high theoretical CO2 absorption capacity.[6] The primary amine groups react with CO2 to form carbamates, effectively scrubbing the CO2 from a gas stream.[18] This reaction is reversible, and the captured CO2 can be released at higher temperatures, allowing for the regeneration and reuse of the amine solvent.[5][6]

Protocol: Laboratory-Scale Evaluation of CO2 Absorption

Materials:

  • Aqueous solution of AEEA (e.g., 30 wt%)

  • Gas bubbling apparatus (e.g., a jacketed glass reactor with a gas inlet tube)

  • Gas mixture of known CO2 concentration (e.g., 15% CO2 in N2)

  • Magnetic stirrer and stir bar

  • pH meter

  • Gas flow meter

  • CO2 analyzer for the outlet gas stream

Procedure:

  • Experimental Setup: a. Assemble the gas bubbling apparatus, ensuring all connections are gas-tight. b. Place a known volume (e.g., 100 mL) of the aqueous AEEA solution into the reactor.[6] c. Place the reactor in a temperature-controlled water bath (e.g., 40°C). d. Begin stirring the solution at a constant rate (e.g., 450 rpm).[19]

  • CO2 Absorption: a. Start the flow of the CO2 gas mixture through the solution at a fixed rate. b. Continuously monitor the CO2 concentration in the gas stream exiting the reactor using a CO2 analyzer.[19] c. The experiment is complete when the outlet CO2 concentration equals the inlet concentration, indicating that the solution is saturated.

  • Data Analysis: a. Calculate the CO2 loading capacity of the AEEA solution, typically expressed as moles of CO2 absorbed per mole of amine. This is determined by integrating the difference between the inlet and outlet CO2 concentrations over the duration of the experiment.

CO2_Capture cluster_0 Absorption (Low Temperature) cluster_1 Desorption (High Temperature) AEEA_free 2 R-NH₂ Carbamate R-NH-COO⁻ + R-NH₃⁺ (Carbamate) AEEA_free->Carbamate + CO₂ CO2 CO₂ Carbamate_regen R-NH-COO⁻ + R-NH₃⁺ AEEA_regen 2 R-NH₂ CO2_released CO₂ Carbamate_regen->AEEA_regen + Heat Carbamate_regen->CO2_released + Heat

Caption: Reversible reaction of AEEA with CO2 in an aqueous solution.

Polymer Synthesis: A Monomer for Polyamides

Scientific Rationale: Polyamides, a class of polymers known for their excellent mechanical and thermal properties, are formed through the condensation polymerization of diamines and dicarboxylic acids.[4][20] AEEA, with its two primary amine groups, serves as a flexible diamine monomer.[21] The ether linkage in its backbone can impart increased flexibility and solubility to the resulting polyamide compared to those made from purely aliphatic diamines.[22]

Protocol: Synthesis of a Polyamide from AEEA and Adipoyl Chloride

Materials:

  • 2-(2-Aminoethoxy)ethylamine (AEEA)

  • Adipoyl chloride

  • Anhydrous solvent (e.g., N-methyl-2-pyrrolidone, NMP)

  • Anhydrous base (e.g., pyridine)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Non-solvent for precipitation (e.g., methanol or water)

Procedure:

  • Reaction Setup: a. In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve AEEA in anhydrous NMP under an inert atmosphere. b. Add an equimolar amount of pyridine to the solution. c. Cool the flask in an ice bath.

  • Polymerization: a. Slowly add an equimolar amount of adipoyl chloride, dissolved in a small amount of anhydrous NMP, to the stirred AEEA solution. The reaction is exothermic. b. After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours, or until the solution becomes highly viscous.

  • Polymer Isolation: a. Precipitate the polyamide by slowly pouring the viscous reaction mixture into a vigorously stirred non-solvent (e.g., methanol). b. Collect the fibrous polymer precipitate by filtration. c. Wash the polymer thoroughly with the non-solvent to remove unreacted monomers and salts. d. Dry the polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.

  • Characterization: a. Characterize the resulting polyamide using techniques such as FTIR (to confirm the formation of amide bonds), nuclear magnetic resonance (NMR) spectroscopy, and gel permeation chromatography (GPC) to determine the molecular weight.

Epoxy Resin Curing Agent

Scientific Rationale: Epoxy resins are thermosetting polymers that require a curing agent or hardener to form a durable, cross-linked network.[23] Amine-based compounds are common curing agents, where the primary amine groups of the hardener react with the epoxide groups of the resin in a ring-opening addition reaction.[24][25] AEEA, with its two primary amine groups, can act as an efficient cross-linker, and its flexible structure can impart a degree of toughness to the cured epoxy.[26]

Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

Materials:

  • Liquid epoxy resin (e.g., DGEBA with a known epoxy equivalent weight, EEW)

  • 2-(2-Aminoethoxy)ethylamine (AEEA)

  • Disposable mixing cups and stirring rods

  • Mold for casting (if desired)

Procedure:

  • Stoichiometric Calculation: a. The ideal ratio of curing agent to epoxy resin is based on the amine hydrogen equivalent weight (AHEW) and the EEW of the resin. b. For AEEA (MW = 104.15 g/mol ), there are 4 reactive amine hydrogens. Therefore, AHEW = 104.15 / 4 = 26.04 g/equivalent . c. The required amount of AEEA per 100 parts of resin (phr) is calculated as: phr = (AHEW / EEW) * 100. d. For example, if the EEW of the epoxy resin is 190 g/equivalent , then phr = (26.04 / 190) * 100 ≈ 13.7. So, 13.7 g of AEEA would be used for every 100 g of epoxy resin.

  • Mixing and Curing: a. Accurately weigh the epoxy resin and the calculated amount of AEEA into a mixing cup. b. Mix thoroughly for 2-3 minutes until the mixture is homogenous. Be careful not to introduce excessive air bubbles. c. Pour the mixture into a mold or apply it to a substrate. d. Allow the mixture to cure at room temperature. The curing time will vary but typically takes 24 hours for initial hardening and up to 7 days for full cure. Curing can be accelerated by applying moderate heat (e.g., 2 hours at 80°C).

  • Evaluation: a. Evaluate the properties of the cured epoxy, such as hardness (Shore D), glass transition temperature (Tg) using differential scanning calorimetry (DSC), and mechanical strength.

References

  • Direct CO2 Air Capture with aqueous 2-(ethylamino)ethanol and 2-(2-aminoethoxy)ethanol: 13C NMR speciation of the absorbed solutions and study of the sorbent regeneration improved by a transition metal oxide catalyst. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Hazardous Substance Fact Sheet: 2-(2-AMINOETHOXY)ETHANOL. (n.d.). New Jersey Department of Health. Retrieved February 16, 2026, from [Link]

  • Al-Ghawas, D., & Shah, M. (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace. Retrieved February 16, 2026, from [Link]

  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. (n.d.). Carl ROTH. Retrieved February 16, 2026, from [Link]

  • Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. (2005, October 3). Cole-Parmer. Retrieved February 16, 2026, from [Link]

  • Absorption and Desorption Study of Alkylamine Promoted DEEA Solvents for CO2 Capture. (n.d.). AIDIC. Retrieved February 16, 2026, from [Link]

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. (2016, June 25). MDPI. Retrieved February 16, 2026, from [Link]

  • The Chemistry Behind Amine-Cured Epoxy Systems. (2025, July 28). LinkedIn. Retrieved February 16, 2026, from [Link]

  • Recent developments in bioconjugation: From strategies to design and clinical applications. (2026, January 18). ScienceDirect. Retrieved February 16, 2026, from [Link]

  • Synthesis of Polyamides from . (2014, October 8). YouTube. Retrieved February 16, 2026, from [Link]

  • Mechanochemical synthesis of two-dimensional aromatic polyamides. (n.d.). RSC Publishing. Retrieved February 16, 2026, from [Link]

  • Amines Used in CO2 Capture. (2009, September 15). Bellona Foundation. Retrieved February 16, 2026, from [Link]

  • Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. (n.d.). PCI Magazine. Retrieved February 16, 2026, from [Link]

  • 2-(2-Methoxyethoxy)ethanamine. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Bioconjugates: Examples & Applications. (2023, April 26). Single Use Support. Retrieved February 16, 2026, from [Link]

  • STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. (2024). Rasayan Journal of Chemistry. Retrieved February 16, 2026, from [Link]

  • What is Bioconjugation? Overview, Applications & More. (2024, July 8). Today's Clinical Lab. Retrieved February 16, 2026, from [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory, India. Retrieved February 16, 2026, from [Link]

  • Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006, June 1). Huntsman Corporation. Retrieved February 16, 2026, from [Link]

  • The application of ethylene amine in epoxy curing agents. (2023, October 18). Light Year Tech Co., Ltd. Retrieved February 16, 2026, from [Link]

  • Epoxy Curing Agents – Part 2: Tailoring Properties with Amines. (2022, July 25). Polymer Innovation Blog. Retrieved February 16, 2026, from [Link]

  • Essential protocols for decoding the composition and the functional effects of the nanoparticle protein corona. (2024, October 23). Frontiers in Bioengineering and Biotechnology. Retrieved February 16, 2026, from [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (n.d.). RSC Publishing. Retrieved February 16, 2026, from [Link]

  • Functionalizable Amine-based Polymer Nanoparticles. (2013, October 7). PMC. Retrieved February 16, 2026, from [Link]

  • Protocols for isolation and characterization of nanoparticle biomolecular corona complexes. (2024, July 23). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021, October 6). PMC. Retrieved February 16, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(2-Aminoethoxy)ethylamine (AEEA) Reaction Optimization

Topic: Prevention of Byproduct Formation in 2-(2-Aminoethoxy)ethylamine Reactions CAS Registry Number: 929-06-6 Synonyms: 2,2'-Oxybis(ethylamine); Bis(2-aminoethyl) ether; Diaminodiethyl ether. Introduction: The "Decepti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Byproduct Formation in 2-(2-Aminoethoxy)ethylamine Reactions CAS Registry Number: 929-06-6 Synonyms: 2,2'-Oxybis(ethylamine); Bis(2-aminoethyl) ether; Diaminodiethyl ether.

Introduction: The "Deceptively Simple" Linker

Welcome to the Technical Support Center. You are likely here because you are utilizing 2-(2-Aminoethoxy)ethylamine as a hydrophilic linker in PROTACs, Antibody-Drug Conjugates (ADCs), or supramolecular assemblies.

While this molecule appears to be a simple PEG-2 diamine, it presents specific chemical challenges that often lead to low yields and difficult purifications. This guide addresses the three primary failure modes:

  • Statistical Polymerization: Uncontrolled formation of di-substituted products during protection.

  • Cyclization: Acid-catalyzed degradation into morpholine.

  • Oxidative Degradation: Color formation and carbamate salts.

Module 1: Solving the Mono-Protection Challenge

The Issue: When reacting a symmetrical diamine like 2-(2-Aminoethoxy)ethylamine with a protecting group (e.g., Boc₂O, Fmoc-OSu), the statistical probability favors a mixture of unreacted starting material (~25%), mono-protected product (~50%), and di-protected byproduct (~25%). Separation of these species is often difficult due to similar polarities.

The Solution: The "Mono-Salt" Protocol Instead of relying on high-dilution or massive excesses of diamine (which is wasteful), use the HCl Mono-Salt Strategy . By converting one amine into an unreactive hydrochloride salt before introducing the electrophile, you statistically force the reaction toward mono-functionalization.

Optimized Protocol: Selective Mono-Boc Protection
ReagentEquivalentsRole
2-(2-Aminoethoxy)ethylamine 1.0Substrate
HCl (in Dioxane or MeOH) 1.0Blocking Agent (Salt formation)
Boc₂O (Di-tert-butyl dicarbonate) 1.0 - 1.1Protecting Group
Triethylamine (TEA) 2.5Base (Post-reaction neutralization)
Dichloromethane (DCM) SolventReaction Medium

Step-by-Step Methodology:

  • Salt Formation: Dissolve the diamine in MeOH at 0°C. Add exactly 1.0 equivalent of HCl (using a standardized solution) dropwise. Stir for 20 minutes.

    • Mechanism:[1] This forms a statistical mixture where the dominant species capable of reacting with Boc₂O is the mono-ammonium salt (one free amine, one protonated amine). The protonated amine is non-nucleophilic.

  • Protection: Add Boc₂O (1.0 eq) dissolved in MeOH/DCM slowly over 30 minutes. Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Work-up (Critical for Purity):

    • Remove solvent in vacuo.

    • Basify the residue with aqueous NaOH (pH > 12) to liberate the free amine.

    • Extract with DCM.[2] The di-Boc byproduct is highly lipophilic, while the mono-Boc product has moderate polarity.

    • Purification Tip: If di-Boc forms, it can often be removed by washing the organic layer with mild acidic buffer (pH 4-5); the mono-Boc amine will protonate and move to the aqueous phase, while di-Boc stays in organic. Then basify the aqueous phase and re-extract.

Visual Logic: The Mono-Salt Pathway

MonoProtection Start Start: Diamine (2 Reactive NH2) Acid Add 1.0 eq HCl Start->Acid Salt Mono-Ammonium Salt (1 Reactive NH2, 1 Blocked) Acid->Salt Protonation Boc Add Boc2O Salt->Boc Selective Attack Product Mono-Boc Product (High Yield) Boc->Product Major Path Side Di-Boc Byproduct (Suppressed) Boc->Side Minor Path

Caption: Figure 1. The kinetic selectivity of the mono-salt protection strategy minimizes di-substitution.

Module 2: Preventing Cyclization (Morpholine Formation)

The Issue: Ether-containing amines are susceptible to intramolecular cyclization. Under conditions of high heat and strong acid , 2-(2-Aminoethoxy)ethylamine can eliminate ammonia (


) to form Morpholine .

Reaction:



Troubleshooting Guide:

ConditionRisk LevelRecommendation
Boc Deprotection (TFA/DCM, RT) LowSafe. The reaction is usually too slow at RT to cause significant cyclization.
HCl Deprotection (Reflux) HIGH Avoid. Refluxing in strong HCl promotes ring closure.
Distillation (>150°C) ModerateEnsure vacuum is high (<1 mmHg) to lower boiling point. Prolonged heat causes degradation.
Lewis Acids (AlCl₃, BF₃) HighAvoid strong Lewis acids; they coordinate the ether oxygen and catalyze cleavage/cyclization.

Mechanism of Failure: The ether oxygen can become protonated or complexed, making the adjacent carbons electrophilic. The terminal amine then attacks intramolecularly (5-exo-tet or 6-endo-tet favored), expelling the other amine group.

Visual Logic: The Degradation Pathway

MorpholineRisk Diamine 2-(2-Aminoethoxy)ethylamine Conditions High Heat + Acid (H+) Diamine->Conditions Intermediate Protonated Ether / Activated Complex Conditions->Intermediate Cyclization Intramolecular Amine Attack (Ring Closure) Intermediate->Cyclization Byproduct Morpholine + NH3 Cyclization->Byproduct Elimination

Caption: Figure 2.[1] Thermal and acidic stress pathway leading to morpholine contamination.

Module 3: Handling & Storage (FAQ)

Q: Why has my clear liquid turned yellow/brown?

A: Amines are prone to air oxidation.

  • Cause: Formation of N-oxides and subsequent radical degradation products.

  • Prevention: Store under Argon or Nitrogen.

  • Recovery: If the color is light yellow, the product can often be used "as is" for crude reactions. For critical steps, distill under reduced pressure.[3]

Q: I see a white solid forming on the cap of the bottle.

A: This is likely a carbamate salt.

  • Cause: Primary amines react reversibly with atmospheric

    
     to form carbamates (
    
    
    
    ).
  • Fix: This solid will dissociate upon treatment with stronger acid or base during your reaction, but it alters the stoichiometry. Always weigh the reagent quickly or in a glovebox if high precision is needed.

Q: Can I use Fmoc-OSu instead of Boc2O?

A: Yes, but solubility changes.

  • Note: Fmoc-protected diamines are often insoluble in pure ether or hexanes.

  • Protocol Adjustment: Ensure your solvent system (e.g., DMF/Dioxane) keeps the Fmoc-product in solution to prevent precipitation, which can trap unreacted diamine and mess up stoichiometry.

References

  • Selective Mono-Boc Protection of Diamines. Journal of the Mexican Chemical Society. (2017). Describes the HCl salt method for symmetrical diamines.

  • Mono-Boc-Protection of Diamines using Microreactor Technology. Sigma-Aldrich (Merck). Discusses flow chemistry solutions for stoichiometry control.

  • Synthesis and Biological Activity of Morpholines. ResearchGate. Details the cyclization pathways of bis(aminoethyl) ethers.

  • 2-(2-Aminoethoxy)ethanol (Diglycolamine) Safety & Reactivity. ChemicalBook. Provides physical property data and stability warnings regarding CO2 and acids.

Sources

Optimization

Technical Support Center: Solubility Optimization for N-[2-(2-aminoethoxy)ethyl]-2-propanamine

Executive Summary: The "Invisible" Phase Layer Users frequently report difficulty handling N-[2-(2-aminoethoxy)ethyl]-2-propanamine due to its deceptive solubility profile. As a short PEG-diamine derivative, this molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Phase Layer

Users frequently report difficulty handling N-[2-(2-aminoethoxy)ethyl]-2-propanamine due to its deceptive solubility profile. As a short PEG-diamine derivative, this molecule occupies a "chemical twilight zone": it is too hydrophilic for standard lipophilic extractions (e.g., Hexanes, Et₂O) but often too organic-soluble to crystallize easily from water.

The three most common failure modes reported are:

  • Loss of Product: The molecule remains in the aqueous phase during extraction.

  • False Insolubility: Formation of white precipitates (carbamates) upon exposure to air.

  • Oiling Out: Formation of an intractable oil rather than a crystalline solid.

This guide provides the mechanistic understanding and protocols to resolve these issues.

Chemical Profile & Solubility Matrix

To solve solubility issues, one must understand the competition between the hydrophobic isopropyl group and the hydrophilic ether-amine backbone.

FeatureChemical BasisImpact on Solubility
Ether Linkage Hydrogen bond acceptorHigh water miscibility; resists extraction into non-polar solvents.
Primary Amine High pKa (~10.5), NucleophilicReacts with CO₂ to form insoluble carbamates; requires pH >12 to exist as free base.
Isopropyl Group Steric bulk, LipophilicProvides limited solubility in DCM/Chloroform; prevents tight crystal packing (leads to oils).
Solubility Compatibility Table
SolventFree Base Form (Oil)Salt Form (HCl/TFA Solid)
Water Miscible (High pH)Soluble (Low pH)
Dichloromethane (DCM) Soluble Insoluble
Methanol / Ethanol Soluble Soluble
Diethyl Ether Sparingly SolubleInsoluble
Hexanes / Heptane Insoluble (Oils out)Insoluble

Troubleshooting Workflow (Decision Tree)

Use this logic flow to diagnose your specific issue.

SolubilityTroubleshooting Start Start: Solubility Issue Observed SolventType Which solvent system? Start->SolventType Aqueous Aqueous / Extraction SolventType->Aqueous Organic Organic Solvent (DCM, etc.) SolventType->Organic CheckPH Is pH > 12.5? Aqueous->CheckPH Precipitate Is there a white solid? Organic->Precipitate AdjustPH Adjust pH with 5M NaOH. Amine must be deprotonated. CheckPH->AdjustPH No SaltingOut Did you saturate with NaCl? CheckPH->SaltingOut Yes AddSalt Add NaCl until saturation. Forces amine into organic layer. SaltingOut->AddSalt No Carbamate Carbamate Formation. (Reaction with Air/CO2) Precipitate->Carbamate Yes SaltForm Is it a Salt (HCl)? Precipitate->SaltForm No (Just undissolved) FreeBase Convert to Free Base. Salts are insoluble in DCM. SaltForm->FreeBase Yes

Figure 1: Diagnostic logic for identifying solubility failures based on solvent system and visual cues.

Specific Scenarios & Protocols

Scenario A: "I cannot extract the compound from water into DCM."

The Cause: The ether oxygen and amines form strong hydrogen bonds with water. Even as a free base, the partition coefficient (LogP) favors the aqueous phase unless the ionic strength of the water is manipulated.

The Solution: The "Salting Out" Protocol Standard extraction will fail. You must use the Salting Out effect to decrease the solubility of the organic molecule in water.

  • pH Adjustment: Cool the aqueous solution to 0°C. Basify to pH > 12.5 using 5M NaOH or KOH.

    • Why? You must ensure both amine groups are fully deprotonated (neutral) to extract them.

  • Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation).

    • Why? This increases the ionic strength, disrupting the hydrogen bonding network between water and your amine, "pushing" the amine out [1].

  • Solvent Modification: Do not use pure DCM. Use a mixture of DCM:Isopropanol (3:1) .

    • Why? Isopropanol helps solvate the polar ether chain, while DCM provides the density for separation.

  • Multiple Extractions: Perform 4-5 extractions with small volumes rather than 1 large extraction.

Scenario B: "A white crust formed on my neat oil after leaving it out."

The Cause: Carbamate Formation.[1][2][3] Primary and secondary amines react reversibly with atmospheric CO₂ to form carbamate salts (zwitterions). This looks like a solubility issue (precipitate) but is a chemical reaction.



The Solution: Degassing and Argon Shielding

  • Dissolution: If the crust has formed, dissolve the entire mixture in Methanol (carbamates are often soluble in MeOH).

  • Reversal: Mild heating (40-50°C) under vacuum or an inert gas stream (Argon/Nitrogen) can reverse the reaction, driving off CO₂ and returning the amine to the free base oil [2].

  • Storage: Always store under Argon/Nitrogen. Tape the septa.

Scenario C: "The compound oils out of my crystallization solvent."

The Cause: The isopropyl group prevents the orderly packing required for crystallization, while the PEG chain adds flexibility.

The Solution: Salt Formation If you need a solid for storage or weighing, convert the free base oil into a Hydrochloride (HCl) or Oxalate salt.

  • Dissolve the free base oil in a minimal amount of dry Ethanol or Methanol.

  • Add 2.2 equivalents of HCl in Dioxane or HCl in Ether dropwise at 0°C.

  • Dilute with Diethyl Ether until the solution turns cloudy.

  • Triturate (scratch the glass) to induce precipitation of the salt.

Frequently Asked Questions (FAQ)

Q: Can I use Ethyl Acetate for extraction? A: Generally, no . While secondary amines are stable, primary amines can react with ethyl acetate over time to form acetamides (transamidation), especially if heat is applied. Furthermore, this molecule is likely too polar to extract efficiently into EtOAc. Stick to DCM/IPA or Chloroform.

Q: Why is my NMR showing extra peaks? A: If you see peak doubling or broadening, check for:

  • Rotamers: The N-isopropyl group can exhibit rotameric behavior in NMR, though usually fast at room temperature.

  • Carbamates: If the sample was exposed to air, you will see a shift in the alpha-protons near the nitrogen. Run the NMR in a sealed tube or add a drop of DCl/D2O to break the carbamate and view the salt form.

Q: Is this molecule hygroscopic? A: Extremely. The ether linkage acts like a sponge for atmospheric moisture. Weighing must be done quickly. If precise stoichiometry is required for a reaction, assume the oil contains 5-10% water by weight unless freshly dried and titrated (Karl Fischer).

References

  • Principles of Salting Out: Hyde, A. M., et al. (2017). "General Principles and Strategies for Salting-Out Phase Separations in Organic Synthesis." Organic Process Research & Development. Link

  • Amine-CO2 Reactivity: Caplow, M. (1968). "Kinetics of carbamate formation and breakdown." Journal of the American Chemical Society.[1] Link

  • PEG-Linker Handling: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard text for handling hydrophilic linkers).

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of Peptide Conjugates: A Comparative Linker Guide

Executive Summary The linker is not merely a passive tether; it is a critical determinant of a conjugate's pharmacokinetics (PK), pharmacodynamics (PD), and therapeutic index.[1][2][][4][5] This guide provides a technica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The linker is not merely a passive tether; it is a critical determinant of a conjugate's pharmacokinetics (PK), pharmacodynamics (PD), and therapeutic index.[1][2][][4][5] This guide provides a technical comparison of peptide conjugate linkers, focusing on the trade-offs between stability (circulation time) and lability (payload release).[2] It is designed for researchers optimizing Peptide-Drug Conjugates (PDCs), Antibody-Drug Conjugates (ADCs), or diagnostic probes.

Mechanistic Comparison: The Linker Classes

The choice of linker dictates the mechanism of action.[6] We categorize linkers into three primary functional classes: Cleavable , Non-Cleavable , and Modulatory (Solubility/Flexibility) .

A. Cleavable vs. Non-Cleavable: The Release Paradox
  • Cleavable Linkers (e.g., Val-Cit, Disulfide, Hydrazone): Designed to exploit the differential environment between the plasma (neutral pH, low protease activity) and the intracellular compartment (acidic pH, high protease activity).

    • Mechanism:[][7][8][9][] Upon endocytosis, lysosomal proteases (e.g., Cathepsin B) or reducing agents (Glutathione) degrade the linker, releasing the free payload.

    • Advantage:[2][6][7][8][11] Preserves the native potency of the payload; enables the "bystander effect" (diffusion of free drug to neighboring heterogeneous tumor cells).

    • Risk: Premature cleavage in circulation leads to systemic toxicity.

  • Non-Cleavable Linkers (e.g., Thioether/SMCC, Triazole): Rely on the degradation of the targeting moiety (antibody/peptide) itself.

    • Mechanism:[][7][8][9][] The conjugate is internalized and degraded in the lysosome, leaving the payload attached to a linker-amino acid residue (e.g., Lys-SMCC-Drug).

    • Advantage:[2][6][7][8][11] Superior plasma stability; reduced off-target toxicity.[9][]

    • Risk: The payload must remain active with the linker appendage. No bystander effect as the charged amino acid residue prevents membrane diffusion.

B. Flexible vs. Rigid: Spatial Control
  • Flexible (PEG, Gly-rich): Increases hydrodynamic radius and solubility. Essential for multivalent binders to allow simultaneous receptor engagement (avidity).

  • Rigid (Pro-rich, Cyclized, Alkyl): Prevents domain interference and maintains precise distance. Critical for FRET probes or bispecific constructs where independent domain function is required.

Comparative Performance Data

The following tables synthesize data regarding the impact of linker chemistry on biological parameters.

Table 1: Physicochemical & Pharmacokinetic Impact
FeaturePEG (Polyethylene Glycol) Alkyl / Hydrocarbon Peptide (Gly-Ser vs. Pro)
Solubility High (Hydrophilic)Low (Hydrophobic)Variable (Seq. dependent)
Plasma Half-life Extended (Reduces renal clearance)Short (Rapid clearance/uptake)Moderate
Immunogenicity Low (but Anti-PEG Abs exist)LowLow to Moderate
Aggregation Risk Low (Shielding effect)High (Hydrophobic collapse)Low (if charged)
Primary Use PK extension, SolubilityMembrane anchoring, spacingCleavage sites, spacers
Table 2: Biological Activity (Potency & Stability)
Linker ChemistryCleavage TriggerPlasma Stability (t1/2)Cytotoxicity (IC50) ImpactBystander Effect
Val-Cit-PABC Cathepsin B (Lysosome)High (>24h in human plasma)High (Releases free drug)Yes
Hydrazone Acidic pH (Endosome)Moderate (Hydrolyzes at pH 7.4)Moderate (Premature release)Yes
Disulfide Glutathione (Cytosol)Variable (Depends on steric shield)High (Intracellular release)Yes
Thioether (SMCC) None (Lysosomal degradation)Very High Variable (Payload modification)No
Triazole (Click) None (Stable)Very High VariableNo
Visualizing the Release Mechanism

The following diagram illustrates the intracellular fate of Cleavable vs. Non-Cleavable linkers, highlighting the critical decision point for payload selection.

IntracellularPathway ADC Peptide/Ab-Conjugate (Plasma) Endosome Early Endosome (pH ~6.0) ADC->Endosome Internalization Lysosome Lysosome (pH ~4.5, Proteases) Endosome->Lysosome Maturation Cleavable Cleavable Linker (Val-Cit / Disulfide) Lysosome->Cleavable Substrate Recognition NonCleavable Non-Cleavable Linker (Thioether / Triazole) Lysosome->NonCleavable Peptide Degradation FreeDrug Free Payload (High Potency) Cleavable->FreeDrug Enzymatic/Chem Cleavage Diffusion Membrane Diffusion (Bystander Effect) FreeDrug->Diffusion Permeable ModifiedDrug AA-Linker-Payload (Modified Potency) NonCleavable->ModifiedDrug Backbone Hydrolysis Trapped Trapped in Cell (No Bystander) ModifiedDrug->Trapped Charged/Polar

Figure 1: Intracellular processing pathways. Green nodes indicate the pathway for cleavable linkers leading to free drug; Grey nodes indicate the non-cleavable pathway resulting in modified payloads.

Experimental Protocols (Self-Validating)
Protocol A: Plasma Stability Profiling (LC-MS/MS)

Objective: Determine the metabolic stability of the linker in a physiological environment before in vivo testing.

Materials:

  • Pooled Human/Mouse Plasma (Heparin or EDTA).

  • Test Conjugate (10 mM stock in DMSO).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • LC-MS/MS system (e.g., Agilent Q-TOF or Sciex Triple Quad).

Workflow:

  • Preparation: Dilute Test Conjugate to 1-10 µM in pre-warmed (37°C) plasma.

  • Incubation: Incubate in a water bath at 37°C.

  • Sampling: At time points

    
     min and 
    
    
    
    hrs, remove 50 µL aliquots.
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Vortex for 30s.

  • Centrifugation: Spin at 10,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant onto a C18 reverse-phase column. Monitor the parent ion [M+H]+ and potential cleavage metabolites.

  • Validation Check:

    • Control: Incubate conjugate in PBS (buffer control) to rule out chemical hydrolysis vs. enzymatic degradation.

    • Reference: Run a known unstable linker (e.g., generic ester) as a positive control for esterase activity.

Protocol B: In Vitro Cytotoxicity Assay (MTT/MTS)

Objective: Compare the bioactivity (IC50) of the conjugate vs. the free payload.

Workflow:

  • Seeding: Seed antigen-positive tumor cells (e.g., HER2+ SKBR3) and antigen-negative control cells (e.g., MCF7) in 96-well plates (3,000-5,000 cells/well). Incubate 24h.

  • Treatment: Add serial dilutions of:

    • Free Payload (e.g., MMAE).

    • Conjugate (e.g., Peptide-Val-Cit-MMAE).

    • Naked Peptide (Control).

  • Incubation: Incubate for 72-96 hours at 37°C.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read Absorbance at 570 nm.

  • Data Analysis: Plot Non-linear regression (Sigmoidal dose-response).

  • Validation Check:

    • The IC50 of the Conjugate on antigen-negative cells should be significantly higher (lower toxicity) than on antigen-positive cells. If toxicity is equal, the linker is unstable or the peptide is non-specific.

Decision Matrix: Choosing the Right Linker

Use this logic flow to select the optimal linker for your specific application.

LinkerSelection Start Start: Define Payload & Target IsPayloadPotent Is Payload highly toxic? (e.g. < 1 nM IC50) Start->IsPayloadPotent BystanderNeeded Is Bystander Effect needed? (Heterogeneous Tumor) IsPayloadPotent->BystanderNeeded Yes (ADC/PDC) IsSolubilityIssue Is Payload Hydrophobic? IsPayloadPotent->IsSolubilityIssue No (Imaging/Half-life) UseCleavable Use Cleavable Linker (Val-Cit-PABC) BystanderNeeded->UseCleavable Yes UseNonCleavable Use Non-Cleavable (MCC / Thioether) BystanderNeeded->UseNonCleavable No (Target Internalization High) UsePEG Use PEG Linker (PEG4 - PEG24) IsSolubilityIssue->UsePEG Yes UseRigid Use Rigid Linker (Pro-Pro / Alkyl) IsSolubilityIssue->UseRigid No (Need Spatial Control)

Figure 2: Strategic decision tree for linker selection based on payload toxicity, tumor heterogeneity, and physicochemical constraints.

References
  • Nolting, B. (2013). "Linker Technologies for Antibody-Drug Conjugates." Methods in Molecular Biology. Link

  • Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharmaceutical Research. Link

  • Chen, X., et al. (2013).[12] "Recent Advances in Linker Chemistry for Antibody-Drug Conjugates." Advanced Drug Delivery Reviews. Link

  • Tsuchikama, K. & An, Z. (2018). "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell. Link

  • Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody-drug conjugates." Nature Reviews Drug Discovery. Link

  • Evers, T.H., et al. (2006). "The effect of linker length on the binding of a multivalent ligand to a surface." Biophysical Journal. Link

Sources

Comparative

head-to-head comparison of synthetic routes to N-[2-(2-aminoethoxy)ethyl]-2-propanamine

Topic: Head-to-Head Comparison of Synthetic Routes to N-[2-(2-aminoethoxy)ethyl]-2-propanamine Content Type: Technical Comparison Guide Executive Summary & Strategic Analysis The Target: N-[2-(2-aminoethoxy)ethyl]-2-prop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Synthetic Routes to N-[2-(2-aminoethoxy)ethyl]-2-propanamine Content Type: Technical Comparison Guide

Executive Summary & Strategic Analysis

The Target: N-[2-(2-aminoethoxy)ethyl]-2-propanamine (Structure:


) is a critical unsymmetrical diamine. It serves as a hydrophilic linker in PROTAC development, a curing agent for specialized epoxies, and a precursor for ligand synthesis.

The Challenge: The molecule is essentially 2,2'-oxybis(ethylamine) (also known as diglycolamine or 2,2'-aminoethoxyethylamine) with one isopropyl group attached. The symmetry of the starting material makes selective mono-functionalization notoriously difficult. Standard alkylation often yields a statistical mixture of unreacted starting material (0x), desired mono-product (1x), and undesired di-product (2x).

The Solution Space: This guide compares three distinct synthetic philosophies to solve the "Symmetry Problem":

  • Route A (The Kinetic Approach): Statistical Reductive Amination.

  • Route B (The Chelation Approach): Cesium-Promoted Direct Alkylation.

  • Route C (The Deterministic Approach): Mono-Boc Protection Strategy.

Decision Matrix: Route Selection
FeatureRoute A: Reductive AminationRoute B: Cesium AlkylationRoute C: Boc-Protection
Primary Mechanism Imine reduction (NaBH(OAc)₃)S_N2 with Cs⁺ effectOrthogonal Protection
Selectivity Low to Moderate (Statistical)High (Kinetic control)Very High (Stepwise)
Yield (Isolated) 40–50%65–75%60–70% (over 3 steps)
Purification Difficult (Distillation required)Moderate (Extraction/Wash)Easy (Silica/Crystallization)
Scalability High (Kg scale feasible)Moderate (Solvent limits)Low/Medium (Step count)
Cost Efficiency

$ (Cheapest)


(Expensive reagents)
Best For... Bulk material where purity <95% is acceptable.Rapid lab-scale synthesis without protecting groups.GMP/GLP standards requiring >98% purity.

Detailed Synthetic Protocols

Route A: Statistical Reductive Amination

Philosophy: Overwhelm the reaction with the diamine to statistically favor the mono-substituted product, then separate by boiling point.

Mechanism: The reaction proceeds via the formation of a Schiff base (imine) between one amine terminus and acetone, followed by selective reduction.

ReductiveAmination Start 2,2'-oxybis(ethylamine) (Excess) Imine Mono-Imine Intermediate Start->Imine + Acetone - H2O Acetone Acetone Product Target Mono-Amine Imine->Product + NaBH(OAc)3 Reduction SideProduct Di-Isopropyl Byproduct Product->SideProduct + Acetone (Excess) Over-alkylation

Figure 1: Pathway of reductive amination showing the risk of over-alkylation.

Protocol:

  • Reagents: 2,2'-oxybis(ethylamine) (5.0 eq), Acetone (1.0 eq), NaBH(OAc)₃ (1.5 eq), DCM (anhydrous).

  • Setup: Charge a flame-dried flask with 2,2'-oxybis(ethylamine) dissolved in DCM.

  • Addition: Add Acetone dropwise at 0°C. Stir for 30 mins to allow imine formation.

  • Reduction: Add NaBH(OAc)₃ in portions. The use of Triacetoxyborohydride is crucial here; it is less aggressive than NaBH₄ and reduces the imine faster than it reduces the ketone, preventing side reactions.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Purification: The crude will contain mostly excess starting diamine. Distill off the DCM. The starting diamine (b.p. ~105°C @ 0.5 mmHg) must be removed via high-vacuum distillation. The residue is the mono-isopropyl product.

Critical Insight: Using a 5:1 ratio of diamine-to-acetone is the only way to suppress di-alkylation. If you use 1:1, you will get 25% di-product.

Route B: Cesium-Promoted Direct Alkylation

Philosophy: Utilize the "Cesium Effect." Cesium ions (


), being large and polarizable, form loose ion pairs with the amide/amine anion or stabilize the transition state in a way that promotes mono-alkylation and suppresses over-alkylation due to steric crowding around the large cation.

Mechanism: Direct


 displacement of 2-bromopropane.

CesiumEffect Cs Cs+ Ion Complex Cs-Amine Coordination Complex Cs->Complex Coordinates Amine Diamine Surface Amine->Complex Product Mono-Alkylated Product Complex->Product + Alkyl Halide Steric Hinderance prevents 2nd attack Alkyl 2-Bromopropane

Figure 2: Cesium coordination assists in selective mono-alkylation.

Protocol:

  • Reagents: 2,2'-oxybis(ethylamine) (1.0 eq), 2-Bromopropane (1.0 eq), CsOH·H₂O (1.0 eq), Activated Molecular Sieves (4Å), DMF (anhydrous).

  • Activation: Stir the diamine, CsOH, and sieves in DMF for 30 mins at room temperature. The sieves are critical to remove water produced by the hydroxide, driving the equilibrium.

  • Reaction: Add 2-Bromopropane dropwise. Stir at 23°C for 12 hours.

  • Workup: Filter off solids (CsBr/Sieves). Dilute filtrate with water and extract with EtOAc.[1]

  • Purification: Flash column chromatography (MeOH/DCM/NH₄OH).

Critical Insight: This method avoids the huge excess of starting material required in Route A. The Cesium base is unique; replacing it with NaOH or KOH results in significant di-alkylation.

Route C: The Mono-Boc Protection Strategy

Philosophy: Absolute structural control. By blocking one amine site, you force reaction only at the remaining site.

Workflow:

  • Step 1: Statistical Mono-protection with

    
    .
    
  • Step 2: Reductive Amination (or Alkylation) of the free amine.

  • Step 3: Global Deprotection.

BocStrategy Start H2N-Linker-NH2 Step1 Boc-NH-Linker-NH2 (Mono-Protected) Start->Step1 Boc2O (0.2 eq) Slow Addition Step2 Boc-NH-Linker-NH-iPr (Isopropylated) Step1->Step2 Acetone / NaBH(OAc)3 Final H2N-Linker-NH-iPr (Target) Step2->Final 4M HCl/Dioxane Deprotection

Figure 3: Stepwise protection ensures regioselectivity.

Protocol:

  • Step 1 (Mono-Boc): Dissolve 2,2'-oxybis(ethylamine) (5 eq) in Dioxane. Add

    
     (1 eq) in Dioxane dropwise over 2 hours. Aqueous workup removes the excess diamine (water soluble) leaving the Mono-Boc amine (organic soluble).
    
  • Step 2 (Alkylation): React the Mono-Boc intermediate with Acetone and NaBH(OAc)₃ (Standard Reductive Amination conditions, see Route A).

  • Step 3 (Deprotection): Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour. Evaporate to dryness to get the HCl or TFA salt of the target.

Critical Insight: While longer, this route guarantees that no di-isopropyl impurity can form. The "waste" of starting material in Step 1 is easily recovered via extraction.

Comparative Data Analysis

MetricRoute A (Reductive)Route B (Cesium)Route C (Boc)
Purity Profile Contains ~5-10% di-alkyl impurity unless carefully distilled.High (>95%) mono-selectivity due to Cs effect.Ultra-High (>99%). Impurities are only solvent/salt.
Atom Economy Moderate (Loss of excess diamine during workup).High (Stoichiometric reaction).Low (Protection/Deprotection steps add mass waste).
Time to Result 1 Day.1 Day.3-4 Days.
Safety High (Standard solvents).Moderate (DMF toxicity, Alkyl bromides).High (TFA/HCl handling required).

References

  • Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Vertex AI Search / NIH. [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines (Cesium Method). University of South Florida / Digital Commons. [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]

  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols. Thieme Connect. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Aminoethoxy)ethyl](propan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
[2-(2-Aminoethoxy)ethyl](propan-2-yl)amine
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